- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992
Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)
90-10-8 structure
Product Name:N-Methyl-N-phenylbenzenesulfonamide
CAS-Nr.:90-10-8
MF:C13H13NO2S
MW:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963
Update Time:2025-05-21
N-Methyl-N-phenylbenzenesulfonamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Methyl-N-phenylbenzenesulfonamide
- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
- Benzenesulfonamide,N-methyl-N-phenyl
- Benzenesulfonanilide,N-methyl
- N-Methylbenzenesulfonanilide
- N-methyl-benzenesulfonylanilide
- N-Methylbenzenesulphanilide
- N-Methyl-benzolsulfonanilid
- N-methyl-N-phenylbenzenesulphonamide
- N-methylphenylsulphonanilide
- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
- NSC 77060
- N-Methyl-N-Phenyl Benzene Sulfonamide
- N-Methyl-N-phenylbenzenesulfonamide #
- SR-01000398121
- NSC77060
- AC-18197
- DTXSID20237977
- Benzenesulfonanilide, N-methyl-
- AKOS001391097
- NCIOpen2_004148
- 90-10-8
- MFCD00514036
- KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Benzenesulfonamide, N-methyl-N-phenyl-
- SR-01000398121-1
- SCHEMBL812702
- n-methyl-n-phenyl-benzenesulfonamide
- NSC-77060
- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylbenzenesulfonamide (ACI)
- DTXCID70160468
-
- MDL: MFCD00514036
- Inchi: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
- InChI-Schlüssel: KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Lächelt: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 247.06700
- Monoisotopenmasse: 220.063663
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 3
- Komplexität: 343
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 45.8
- XLogP3: 2.6
Experimentelle Eigenschaften
- Dichte: 1.254
- Siedepunkt: 380.4°C at 760 mmHg
- Flammpunkt: 183.8°C
- Brechungsindex: 1.615
- PSA: 45.76000
- LogP: 3.59250
- Dampfdruck: 0.0±0.9 mmHg at 25°C
N-Methyl-N-phenylbenzenesulfonamide Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-phenylbenzenesulfonamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | M343625-50mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343625-100mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M343625-500mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 500mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 250mg |
¥1782.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 1g |
¥3302.0 | 2021-09-08 | ||
| Alichem | A019088890-5g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 5g |
$852.24 | 2023-08-31 | |
| Alichem | A019088890-10g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 10g |
$1181.88 | 2023-08-31 | |
| Alichem | A019088890-25g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 25g |
$1969.80 | 2023-08-31 | |
| Cooke Chemical | F156123-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 250mg |
RMB 2288.00 | 2025-02-21 | |
| Cooke Chemical | F156123-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 1g |
RMB 7358.40 | 2025-02-21 |
N-Methyl-N-phenylbenzenesulfonamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
Referenz
- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction, Tetrahedron Letters, 2006, 47(28), 4973-4978
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C
Referenz
- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light, Chemistry - A European Journal, 2016, 22(29), 9929-9932
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux
Referenz
- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides, ChemistrySelect, 2018, 3(15), 4129-4132
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C
Referenz
- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes, Journal of Organic Chemistry, 2021, 86(3), 2117-2134
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt
Referenz
- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines, Catalysis Science & Technology, 2020, 10(20), 6825-6839
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt
Referenz
- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands, Tetrahedron Letters, 2005, 46(43), 7295-7298
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referenz
- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649
N-Methyl-N-phenylbenzenesulfonamide Raw materials
- Phenylboronic acid
- Iodobenzene
- N-methylbenzenesulfonamide
- Benzenesulfinic acid, sodium salt
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-
- N-Phenylbenzenesulfonamide
N-Methyl-N-phenylbenzenesulfonamide Preparation Products
N-Methyl-N-phenylbenzenesulfonamide Verwandte Literatur
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge